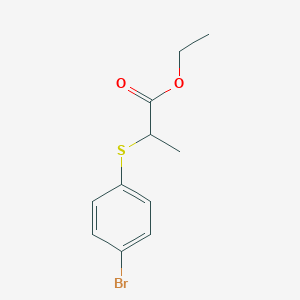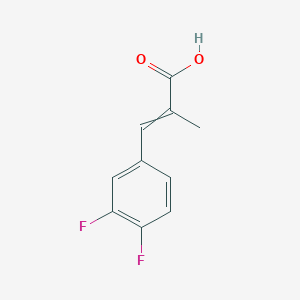
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid: is an organic compound with the molecular formula C10H8F2O2 It is a derivative of cinnamic acid, where the hydrogen atoms at the 3rd and 4th positions on the benzene ring are replaced by fluorine atoms, and an alpha-methyl group is added to the cinnamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid.
Reaction Conditions: The key step involves a condensation reaction between 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid is used as a building block in organic synthesis. It can be employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of cinnamic acid derivatives. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: Fluorinated compounds, including this compound, are of interest in drug discovery due to their potential to enhance the pharmacokinetic properties of therapeutic agents. This compound may be explored for its potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine substitution can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are not well-documented. it is likely that the compound interacts with enzymes, receptors, or other biomolecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Difluorocinnamic acid: Similar to 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid but lacks the alpha-methyl group.
4-Fluorocinnamic acid: Contains a single fluorine atom at the 4th position on the benzene ring.
3-Fluorocinnamic acid: Contains a single fluorine atom at the 3rd position on the benzene ring.
Alpha-methylcinnamic acid: Lacks fluorine substitution but has an alpha-methyl group.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and an alpha-methyl group. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it distinct from other cinnamic acid derivatives.
Eigenschaften
Molekularformel |
C10H8F2O2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
JXZKWSYEPABLCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=C(C=C1)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


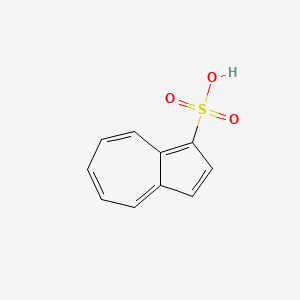
![6H-Benzo[e]naphth[2,1-c][1,2]oxaphosphorin, 6-chloro-](/img/structure/B8623950.png)


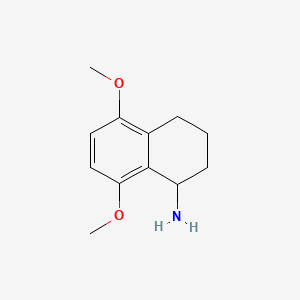
![2-[Tris(trimethylsilyl)silyl]ethanol](/img/structure/B8623981.png)
![[(S)-1-Methyl-2-morpholino-2-oxoethyl]carbamic acid benzyl ester](/img/structure/B8623982.png)

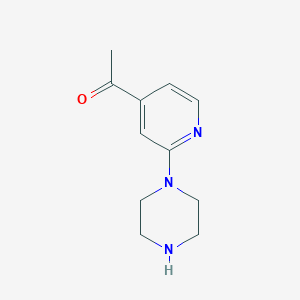
![1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]-](/img/structure/B8624002.png)
